molecular formula C19H22N2O3 B267570 N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

Cat. No. B267570
M. Wt: 326.4 g/mol
InChI Key: BXALNYLIZMCYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed to selectively inhibit B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has been shown to induce apoptosis in cancer cells that overexpress BCL-2, making it a promising drug for the treatment of various types of cancer.

Mechanism of Action

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide binds selectively to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The drug has been shown to induce rapid and sustained apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2.
Biochemical and physiological effects:
N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes. The drug has also been shown to have minimal toxicity in normal cells, making it a promising drug for cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in vivo.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2, as well as its ability to induce rapid and sustained apoptosis in cancer cells. However, the drug also has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the development of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and related compounds, including:
1. Optimization of pharmacokinetic properties to improve the efficacy and safety of the drug.
2. Development of combination therapies to enhance the efficacy of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in treating cancer.
3. Identification of biomarkers to predict patient response to N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and personalize treatment.
4. Investigation of the role of BCL-2 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of new BCL-2 inhibitors with improved selectivity and potency.
In conclusion, N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide is a promising drug for the treatment of various types of cancer, and its development has opened up new avenues for cancer research. Further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide involves several steps, including the formation of the isobutoxy group and the acetylamino group. The final product is obtained through a condensation reaction between 4-isobutoxybenzoyl chloride and 3-aminoacetophenone in the presence of a base. The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). The drug has shown promising results in inducing apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes.

properties

Product Name

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-24-18-9-7-15(8-10-18)19(23)21-17-6-4-5-16(11-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

BXALNYLIZMCYIF-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.